

# The Discovery and Development of JNJ-38877605: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNJ 303   |           |
| Cat. No.:            | B10788041 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase. Developed by Johnson & Johnson, it showed promising antitumor activity in preclinical models, targeting a key pathway in cancer cell proliferation, survival, and metastasis. However, its clinical development was halted in Phase I due to unforeseen, species-specific renal toxicity. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and the ultimate discontinuation of JNJ-38877605. It details the experimental protocols, quantitative data, and the underlying biological pathways, offering valuable insights for researchers in the field of oncology drug development.

#### Introduction

The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a well-validated target in oncology.[1] Its aberrant activation, through mutation, amplification, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers.[1] JNJ-38877605 was designed as a selective inhibitor of c-Met to therapeutically target this pathway.

# **Discovery and Medicinal Chemistry**



JNJ-38877605, a quinoline derivative, was the result of extensive structure-based drug design efforts aimed at identifying a potent and selective c-Met inhibitor.[2][3] The core scaffold was optimized to achieve high affinity for the ATP-binding pocket of the c-Met kinase.

### **Mechanism of Action**

JNJ-38877605 is an ATP-competitive inhibitor of c-Met kinase.[4][5] By binding to the ATP-binding site, it prevents the phosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways involved in cell growth, survival, and invasion.

# **Signaling Pathway**

The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated residues serve as docking sites for various signaling proteins, activating multiple downstream cascades, including the RAS/MAPK and PI3K/AKT pathways. JNJ-38877605 blocks the initial autophosphorylation step, effectively shutting down these downstream signals.





Click to download full resolution via product page

Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.

# Preclinical Development In Vitro Potency and Selectivity

JNJ-38877605 demonstrated potent inhibition of the c-Met kinase with a high degree of selectivity.

| Parameter   | Value                                       | Reference |
|-------------|---------------------------------------------|-----------|
| c-Met IC50  | 4 nM                                        | [4][5]    |
| Selectivity | >600-fold vs. a panel of >200 other kinases | [4]       |



# **Cellular Activity**

In cell-based assays, JNJ-38877605 effectively inhibited HGF-stimulated and constitutively activated c-Met phosphorylation. This led to the inhibition of various cancer cell phenotypes.

| Cell Line                        | Effect of JNJ-38877605<br>(500 nM)                    | Reference |
|----------------------------------|-------------------------------------------------------|-----------|
| EBC1, GTL16, NCI-H1993,<br>MKN45 | Significant reduction in Met and RON phosphorylation  | [4]       |
| GTL16                            | Modulation of IL-8, GROα,<br>uPAR, and IL-6 secretion | [4]       |

## **In Vivo Efficacy**

JNJ-38877605 showed significant anti-tumor activity in various mouse xenograft models.

| Animal Model    | Dosing                             | Key Findings                                         | Reference |
|-----------------|------------------------------------|------------------------------------------------------|-----------|
| GTL16 xenograft | 40 mg/kg/day, p.o. for<br>72 hours | Decreased plasma<br>levels of human IL-8<br>and GROα | [4]       |
| GTL16 xenograft | 40 mg/kg/day, p.o.                 | Reduced blood<br>concentrations of<br>uPAR by >50%   | [4]       |

### **Preclinical Pharmacokinetics**

JNJ-38877605 exhibited favorable pharmacokinetic properties in preclinical species.

| Species  | Bioavailability | Reference |
|----------|-----------------|-----------|
| Rat, Dog | Favorable       | [6]       |

# **Clinical Development**



#### **Phase I Clinical Trial**

A Phase I, open-label, dose-escalation study (NCT00651365) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered JNJ-38877605 in patients with advanced solid tumors.[4][7]

## **Unforeseen Renal Toxicity**

The trial was terminated prematurely due to recurrent renal toxicity observed in virtually all patients, even at sub-therapeutic doses.[6][7][8] This was unexpected, as no renal toxicity had been observed in preclinical toxicology studies in rats and dogs.[6][7][8]

# The Role of Aldehyde Oxidase in Toxicity

Subsequent investigations revealed that the renal toxicity was due to the formation of insoluble metabolites of JNJ-38877605.[6][7] The primary enzyme responsible for this metabolic pathway was identified as aldehyde oxidase (AO).

### **Species-Specific Metabolism**

Crucially, the activity of aldehyde oxidase varies significantly between species. Humans and rabbits have high levels of AO activity, while rats and dogs, the species used in the initial preclinical toxicology studies, have low to negligible levels.[6][8] This difference in AO activity explains the lack of toxicity in the preclinical models and the unexpected adverse events in humans. Additional studies in rabbits replicated the renal toxicity observed in humans, confirming the role of species-specific metabolism.[6][7][8]





Click to download full resolution via product page

Caption: Species-specific metabolism of JNJ-38877605 by aldehyde oxidase.

# **Experimental Protocols**In Vitro Kinase Assay

The inhibitory activity of JNJ-38877605 against c-Met was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the c-Met kinase in the presence of ATP. The IC50 value was calculated from the dose-response curve of JNJ-38877605.

## **Cell Proliferation Assay**

The effect of JNJ-38877605 on the proliferation of cancer cell lines was assessed using a colorimetric assay, such as the MTT or SRB assay. Cells were seeded in 96-well plates and treated with increasing concentrations of the compound. After a defined incubation period, cell viability was measured, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) was determined.



### **Western Blot Analysis**

To assess the inhibition of c-Met phosphorylation in cells, Western blot analysis was performed. Cells were treated with JNJ-38877605, followed by stimulation with HGF where appropriate. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met and total c-Met.

### **Animal Xenograft Studies**

Female immunodeficient mice (e.g., nu/nu) were subcutaneously inoculated with human cancer cells (e.g., GTL16). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. JNJ-38877605 was administered orally at specified doses and schedules. Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.

#### Conclusion

The development of JNJ-38877605 serves as a significant case study in drug development. While the compound demonstrated high potency and selectivity for its target and promising preclinical efficacy, its failure in the clinic underscores the critical importance of understanding species-specific metabolism. The unforeseen role of aldehyde oxidase in generating toxic metabolites in humans highlights the limitations of relying solely on traditional preclinical toxicology models and emphasizes the need for more predictive in vitro and in silico tools in drug discovery and development. The insights gained from the investigation of JNJ-38877605 have contributed to a greater awareness of the potential liabilities associated with aldehyde oxidase metabolism in drug candidates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. - OAK Open Access Archive



[oak.novartis.com]

- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An overview of the c-MET signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [The Discovery and Development of JNJ-38877605: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10788041#investigating-the-discovery-and-development-of-jnj-303]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com